2,5-Difluoro-4-nitrobenzoic acid
Overview
Description
2,5-Difluoro-4-nitrobenzoic acid is a multi-reactive compound used in various chemical syntheses. It serves as a building block in heterocyclic oriented synthesis (HOS), leading to the preparation of substituted nitrogenous heterocycles with significant importance in drug discovery (Křupková et al., 2013).
Synthesis Analysis
- The synthesis of similar fluorinated benzoic acids involves a continuous microflow process, which includes the generation of unstable aryl-Grignard reagents followed by reaction with gaseous CO2 (Deng et al., 2015).
- An alternative synthesis method for 4-chloro-2,5-difluorobenzoic acid, closely related to this compound, involves Sandmeyer reaction, bromination, and Grignard reaction (Hao-yu, 2011).
Molecular Structure Analysis
- The crystal structure of similar compounds, like 5-amino-2-nitrobenzoic acid, reveals specific details about molecular conformation and intermolecular hydrogen bonding, which are crucial for understanding the molecular structure of this compound (Mrozek & Głowiak, 2004).
Chemical Reactions and Properties
- Similar compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid demonstrate versatility in forming various heterocyclic scaffolds, indicating the potential reactivity of this compound in forming diverse chemical structures (Křupková et al., 2013).
Physical Properties Analysis
- The synthesis and characterization of closely related compounds, like 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole, provide insights into the physical properties such as crystal structure, melting point, and stability, which are relevant for understanding the physical properties of this compound (Li et al., 2012).
Chemical Properties Analysis
- The reactivity of similar nitrobenzoic acids in forming supramolecular assemblies and their interactions with other chemical species can shed light on the chemical properties of this compound. Studies on compounds like 2-Chloro-4-nitrobenzoic acid indicate the importance of hydrogen bond interactions and the role of substituents in determining chemical behavior (Oruganti et al., 2017).
Scientific Research Applications
Drug Discovery and Pharmacological Research :
- 5-Fluoro-2-nitrobenzoic acid is used in the synthesis of guanine-mimetic libraries, with potential applications in drug discovery and pharmacological research (Miller & Mitchison, 2004).
Synthesis in Pharmaceutical and Material Science :
- A study demonstrates a continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, which is significant in pharmaceutical and material science applications (Deng et al., 2015).
Solid-Phase Synthesis of Heterocyclic Scaffolds :
- 4-Chloro-2-fluoro-5-nitrobenzoic acid is used in synthesizing various heterocyclic scaffolds for potential drug discovery applications (Křupková et al., 2013).
Thiol-Quantification Enzyme Assays :
- The development of 2,4-dinitrobenzenesulfonyl fluoresceins as fluorescent alternatives to Ellman's reagent offers a more practical solution for high-throughput enzyme assays (Maeda et al., 2005).
Catalysis in Organic Synthesis :
- Scandium trifluoromethanesulfonate, used in conjunction with p-nitrobenzoic anhydrides, serves as a highly active catalyst in acylation and esterification reactions (Ishihara et al., 1996).
Cancer Research :
- Paramagnetic dirhenium complexes with nitrobenzoate ligands exhibit antiproliferative properties against human breast cancer cells, suggesting potential for anti-cancer treatments (Mallick et al., 2017).
Detection of Chemical Residues :
- A method for detecting sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate residues on various biological and environmental samples, like soybeans and soil, was developed (Alder, Augenstein, & Rogerson, 1978).
Pharmaceutical Ingredient Development :
- Ethanolamine nitro/chloronitrobenzoates are being studied as potential active pharmaceutical ingredients for treating immunodeficiency diseases and tuberculosis due to their lower toxicity (Crisan et al., 2017).
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Difluoro-4-nitrobenzoic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets. The compound’s reactivity may also be influenced by the nitro group and fluorine atoms.
properties
IUPAC Name |
2,5-difluoro-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTNSBLYGCZJQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289135 | |
Record name | 2,5-difluoro-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116465-48-6 | |
Record name | 2,5-difluoro-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Difluoro-4-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,5-difluoro-4-nitrobenzoic acid in the synthesis of the described TS inhibitors?
A1: this compound serves as a crucial starting material in synthesizing the 2',5'-difluoro substituted quinazoline antifolates []. The synthesis involves a multi-step process where this compound is first converted to its glutamate derivative. This derivative then undergoes further modifications and coupling reactions to ultimately yield the desired difluoro-substituted quinazoline-based TS inhibitors.
Q2: How does the incorporation of fluorine atoms in the benzene ring, specifically in the 2' and 5' positions, affect the biological activity of the resulting compounds?
A2: The research indicates that the inclusion of fluorine atoms in the 2' and 5' positions of the benzene ring leads to a decrease in the inhibitory activity against TS compared to their non-fluorinated counterparts []. This suggests that the presence and position of fluorine atoms significantly impact the interaction of these compounds with the TS enzyme.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.